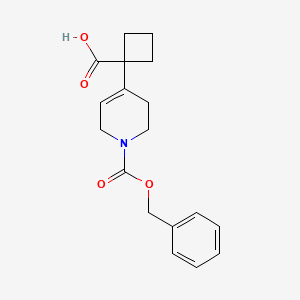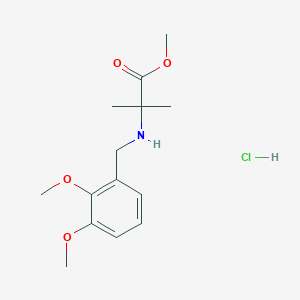![molecular formula C14H19Cl3N2O B2566960 2-chloro-N-[2-(2-chlorophenyl)-2-(pyrrolidin-1-yl)ethyl]acetamide hydrochloride CAS No. 1052545-91-1](/img/structure/B2566960.png)
2-chloro-N-[2-(2-chlorophenyl)-2-(pyrrolidin-1-yl)ethyl]acetamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“2-chloro-N-[2-(2-chlorophenyl)-2-(pyrrolidin-1-yl)ethyl]acetamide hydrochloride” is a chemical compound with the CAS Number 1052545-91-1 . It has a molecular weight of 337.67 and a molecular formula of C14H19Cl3N2O .
Molecular Structure Analysis
The molecular structure of this compound consists of 14 carbon atoms, 19 hydrogen atoms, 3 chlorine atoms, 2 nitrogen atoms, and 1 oxygen atom .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not fully documented. The molecular weight is 337.67 . Other properties such as density, boiling point, melting point, and flash point are not available .Scientific Research Applications
Overview
2-Chloro-N-[2-(2-Chlorophenyl)-2-(pyrrolidin-1-yl)ethyl]acetamide hydrochloride is a compound that has been the subject of scientific investigation due to its potential impact on various aspects of environmental and health-related research. Although the direct studies on this specific compound are limited, the research on related chlorinated compounds and their effects on human health and the environment can provide insight into its potential applications and implications.
Environmental Impact and Toxicological Studies
Research on similar chlorinated compounds has indicated their widespread presence in the environment and their potential to act as environmental contaminants. For example, studies have found that chlorinated compounds such as DDT and its metabolites can be detected in nearly everyone in certain populations, suggesting ubiquitous exposure. These compounds have been linked to adverse health outcomes, including reproductive issues and developmental problems in offspring (Longnecker et al., 2002; Kezios et al., 2013). This suggests that research into 2-Chloro-N-[2-(2-Chlorophenyl)-2-(pyrrolidin-1-yl)ethyl]acetamide hydrochloride could focus on its environmental persistence, potential for bioaccumulation, and effects on human and animal health.
Pharmacological and Neurotoxic Effects
Related research on the neurotoxic and pharmacological effects of chlorinated hydrocarbons has provided insights into how these compounds can affect the nervous system and behavior. For instance, exposure to certain chlorinated compounds has been associated with acute neurologic deficits and neurotoxicity (Senussi & Chalise, 2015; Singleton et al., 2015). Investigations into 2-Chloro-N-[2-(2-Chlorophenyl)-2-(pyrrolidin-1-yl)ethyl]acetamide hydrochloride could explore similar neurotoxicological pathways and potential therapeutic uses, especially in relation to its action on central nervous system receptors or as a lead compound for developing new drugs.
Endocrine Disruption and Reproductive Health
The endocrine-disrupting potential of chlorinated compounds has been a significant area of concern, with research demonstrating their ability to interfere with hormone action and reproductive health (Gerhard et al., 1998). Studies have shown associations between exposure to these compounds and adverse pregnancy outcomes, including preterm birth and low birth weight (Longnecker et al., 2001). Further research into 2-Chloro-N-[2-(2-Chlorophenyl)-2-(pyrrolidin-1-yl)ethyl]acetamide hydrochloride could investigate its potential as an endocrine disruptor and its impact on reproductive health.
properties
IUPAC Name |
2-chloro-N-[2-(2-chlorophenyl)-2-pyrrolidin-1-ylethyl]acetamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18Cl2N2O.ClH/c15-9-14(19)17-10-13(18-7-3-4-8-18)11-5-1-2-6-12(11)16;/h1-2,5-6,13H,3-4,7-10H2,(H,17,19);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LESIFPVNCCRYBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(CNC(=O)CCl)C2=CC=CC=C2Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19Cl3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-[2-(2-chlorophenyl)-2-(pyrrolidin-1-yl)ethyl]acetamide hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(2,6-dimethylmorpholin-4-yl)sulfonylphenyl]-2-methylbenzamide](/img/structure/B2566877.png)
![N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-1,3-benzothiazole-6-carboxamide](/img/structure/B2566879.png)
![N-(1-cyanocycloheptyl)-2-[2-(4-hydroxyphenyl)pyrrolidin-1-yl]acetamide](/img/structure/B2566884.png)
![N~3~-cyclopropyl-6-{3-[(3-hydroxybenzyl)amino]-1-pyrrolidinyl}nicotinamide](/img/structure/B2566885.png)
![1-(Cyclopropylmethyl)-2-[(4-phenoxyphenoxy)methyl]aziridine](/img/structure/B2566886.png)

![N-(2-methylphenyl)-2-[(6-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide](/img/structure/B2566888.png)
![N-allyl-2-{[1-(4-chlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]carbonyl}-1-hydrazinecarbothioamide](/img/structure/B2566891.png)
![Ethyl 1-((2-fluorophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate](/img/structure/B2566892.png)



![N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)-2-phenoxyacetamide](/img/structure/B2566896.png)
![7-(3-chlorophenyl)-N-(2,4-dimethylphenyl)-5-methyl-2-(methylthio)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2566900.png)